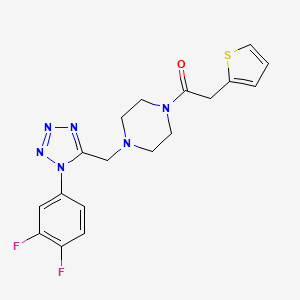

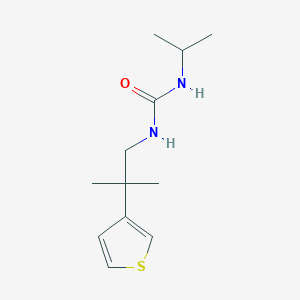

![molecular formula C20H18ClNO5S B2519316 4-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide CAS No. 946243-36-3](/img/structure/B2519316.png)

4-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves complex organic chemistry techniques, including the use of X-ray single-crystal diffraction to determine the crystal structure of the synthesized compounds . The synthesis process often starts with commercially available precursors, and the final compounds can exhibit different polymorphs, which are characterized by various analytical methods such as X-ray powder diffractometry, thermal analysis, and spectroscopy .

Molecular Structure Analysis

The molecular structure of related compounds is determined using X-ray single-crystal diffraction, which provides detailed information about the spatial arrangement of atoms within the molecule . This information is crucial for understanding the compound's potential interactions with biological targets or its behavior in the environment.

Chemical Reactions Analysis

The related compounds studied in these papers undergo metabolic interconversion processes when administered to biological systems, such as rats. For example, a sulfoxide compound can interconvert with its sulfide metabolite, which can significantly influence the compound's pharmacokinetics and tissue distribution .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are analyzed using a variety of techniques. Thermal analysis can reveal different polymorphs and their stability, while spectroscopic methods like infrared spectroscopy and NMR spectroscopy provide information on functional groups and molecular interactions . These properties are essential for predicting the behavior of the compound in biological systems and the environment.

科学的研究の応用

Antimycobacterial Activity

The antimycobacterial properties of related furyl- and sulfonyl-containing compounds have been investigated, highlighting their potential as antimicrobial agents. For instance, derivatives like 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine have shown significant activity against Mycobacterium tuberculosis with low toxicity, suggesting their potential as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Photodynamic Therapy

Compounds incorporating the furyl group have been demonstrated to be efficient photodynamic agents in vivo, particularly in treating urothelial tumors. The study suggests that these compounds could be further explored as potential agents for photodynamic therapy (Morgan et al., 1992).

Photophysical Properties

Research has also focused on the photophysical properties of sulfonamide derivatives, including those with furyl and methoxyphenyl groups. These compounds exhibit fluorescence in the blue-green region, with their photophysical characteristics being influenced by the nature of the aryl part. Such properties make them candidates for spectroscopic applications and possibly as markers in biological studies (Bozkurt, Gul, Yıldıztekin, & Bakkal, 2016).

Catalysis in Polymerization

In the field of catalysis, derivatives of the subject compound have been utilized in phosphine-sulfonate palladium and nickel catalyzed ethylene polymerization. The modification of the ligand structure, including the introduction of a furyl unit, has shown to significantly affect the polymerization activity and the properties of the resulting polymers, indicating the versatility of these compounds in tailoring material properties (Yang, Xiong, & Chen, 2017).

Therapeutic Agents

The compound and its derivatives have been synthesized and evaluated as therapeutic agents. For example, 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives have shown enzyme inhibitory activity, indicating their potential as therapeutic agents (Hussain et al., 2017). Another study synthesized linear derivatives with potential therapeutic applications, showing considerable inhibitory activity against the α-glucosidase enzyme (Abbasi et al., 2019).

特性

IUPAC Name |

4-chloro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO5S/c1-26-16-8-10-17(11-9-16)28(24,25)19(18-3-2-12-27-18)13-22-20(23)14-4-6-15(21)7-5-14/h2-12,19H,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGXRGUFFRGAHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

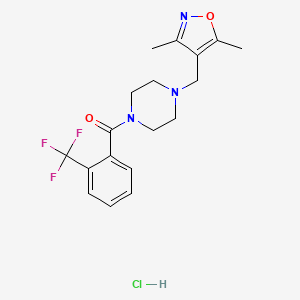

![N-[3-(2-furyl)propyl]-1-{6-[(3-methoxyphenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2519236.png)

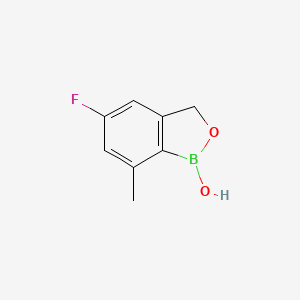

![3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519240.png)

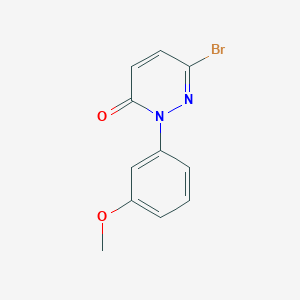

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2519244.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519245.png)

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2519246.png)

![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2519247.png)

![3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B2519251.png)